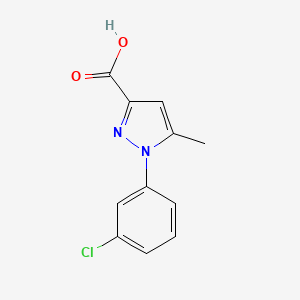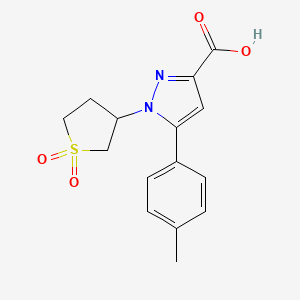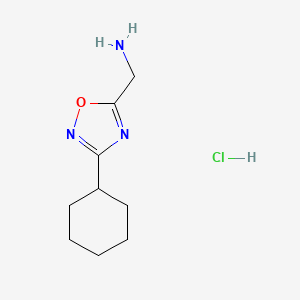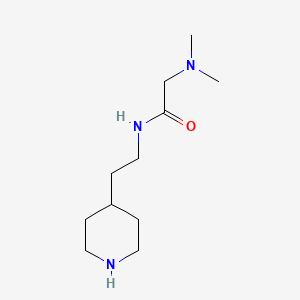
3-(aminomethyl)-N-ethylpyridin-2-amine
Übersicht
Beschreibung
The compound "3-(aminomethyl)-N-ethylpyridin-2-amine" is a derivative of 2-aminopyridine, which is a versatile building block in organic synthesis. It is used to create a variety of compounds, including aminals, amides, and imidazopyridines, which have applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves reactions with 2-aminopyridine. For instance, treating 2-aminopyridine with various aldehydes can lead to the formation of aminals, which are stabilized by intermolecular hydrogen bonding . Additionally, N-substituted 3-amino-4-halopyridines, which are closely related to the target compound, can be synthesized through a deprotection/alkylation protocol mediated by acids, providing access to a wide range of derivatives . The synthesis of 3-(aminomethyl)-N-ethylpyridin-2-amine would likely involve similar strategies, utilizing reductive amination or other functional group transformations.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as IR and NMR. For example, the IR and 1H NMR spectra of aminals derived from 2-aminopyridine have been described, indicating the presence of intermolecular hydrogen bonding . X-ray crystallography can also provide detailed structural information, as seen in the study of a compound closely related to the target molecule .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, the electroreduction of 3-cyanopyridine can produce 3-aminomethylpyridine, a reaction that could be adapted for the synthesis of 3-(aminomethyl)-N-ethylpyridin-2-amine . Furthermore, the aminomethylation of hydroxypyridines has been investigated, showing that the reaction primarily occurs at specific positions on the pyridine ring . These reactions are indicative of the types of transformations that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their functional groups. For example, the presence of amino groups can enhance the solubility in water and contribute to the formation of salts, such as dihydrochlorides . The stability of these compounds can be affected by intermolecular hydrogen bonding, as seen in the unusual stability of certain aminals . The target compound's properties would be expected to reflect these characteristics, with potential applications in drug development or as intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Electroreduction in Drug Materials and Insecticides
The electroreduction method for preparing 3-aminomethylpyridine dihydrochloride is notable, as this compound and its derivatives are used in drug materials and insecticides. A technique using deposited palladium black over graphite for the reduction process is described, highlighting its potential usefulness in primary amine preparation (Krishnan, Raghupathy, & Udupa, 1978).
Aminomethylation in Heterocyclic Chemistry
The study of aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines by secondary amines provides insight into directed aminomethylation in heterocyclic chemistry. This process leads to the formation of hydroxy and bromomethyl derivatives, which are valuable in synthesizing isothioureidomethyl and benzimidazolylthiomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Aminomethylation of Imidazopyridines
The development of a one-pot, three-component synthesis of C3 aminomethylated imidazopyridines demonstrates an efficient and mild approach. This method, using dichloromethane and various amines, has a wide substrate scope and provides good yields, emphasizing its utility in synthesizing aminomethylated heterocycles (Zhuoliang et al., 2021).
Synthesis and Characterization in Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives involving the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to various N-substituted pyrazole derivatives, provide insights into the structural and biological aspects of these compounds. The aminomethyl chain and its impact on the compounds' properties are highlighted, contributing to the understanding of antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
While specific future directions for “3-(aminomethyl)-N-ethylpyridin-2-amine” are not available, the incorporation of fluorine or fluorine-containing functional groups in compounds has been found to significantly affect pharmaceutical growth . This suggests that further exploration of fluorine-incorporated aminomethyl compounds could be a promising area of research.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-ethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2,6,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLUXKQWIPVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)








![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)